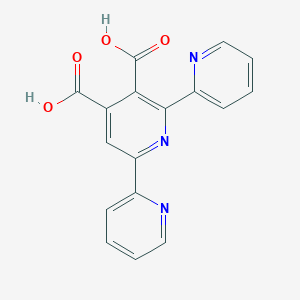

2,6-dipyridin-2-ylpyridine-3,4-dicarboxylic acid

Vue d'ensemble

Description

[2,2’6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid: is an organic compound that belongs to the terpyridine family. It is a derivative of terpyridine, which is a heterocyclic compound derived from pyridine. This compound is known for its ability to act as a ligand in coordination chemistry, forming complexes with various metal ions. The presence of carboxylic acid groups enhances its solubility in water and other polar solvents, making it a versatile compound in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-acetylpyridine.

Formation of Enaminone: 2-acetylpyridine reacts with N,N-dimethylformamide dimethyl acetal to form an enaminone.

Base-Catalyzed Reaction: The enaminone undergoes a base-catalyzed reaction with carbon disulfide, followed by alkylation with methyl iodide.

Condensation: The resulting product condenses with another molecule of 2-acetylpyridine to form a diketone.

Cyclization: The diketone undergoes cyclization in the presence of ammonium acetate to form the terpyridine core.

Functionalization: The terpyridine core is then functionalized with carboxylic acid groups at the 3’ and 4’ positions through oxidation reactions.

Industrial Production Methods: Industrial production methods for [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid groups.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products:

Oxidation: Products include carboxylates or ketones.

Reduction: Products include alcohols or alkanes.

Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylic acid, in anticancer therapies. For instance, derivatives based on pyridine-2,6-dicarboxamide have shown the ability to stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. This stabilization suggests a pathway for developing new anticancer agents targeting telomeric DNA structures .

Inhibition of Viral Infections

Compounds derived from pyridine scaffolds have also been investigated for their antiviral properties. Some derivatives exhibit inhibitory activity against dengue and yellow fever viruses, indicating their potential use in therapeutic applications against viral infections .

Coordination Chemistry

Ligand Properties

this compound serves as a tridentate ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing metal-organic frameworks (MOFs). These frameworks are essential in catalysis and material science applications due to their tunable properties and high surface area.

Case Study: Metal Complexes

In a study focusing on the synthesis of zinc(II) and lanthanide(III) coordination polymers using this compound as a ligand, researchers reported enhanced catalytic performance in CO2 cycloaddition reactions at ambient pressure. This showcases the compound's utility in developing efficient catalysts for carbon capture technologies .

Materials Science

Development of Functional Materials

The structural features of this compound lend themselves to the creation of functional materials. For example, its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that these materials can be used in various applications ranging from coatings to electronic devices.

Photoluminescent Properties

Studies have demonstrated that incorporating pyridine-based compounds into perovskite nanocrystals can significantly improve their photoluminescent properties. This advancement is crucial for developing efficient light-emitting devices and solar cells .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the terpyridine core and the oxygen atoms in the carboxylic acid groups serve as coordination sites, allowing the compound to form stable complexes with metals. These complexes can participate in various chemical reactions, including redox processes and catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.

Comparaison Avec Des Composés Similaires

2,2’-Bipyridine: Another widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.

1,10-Phenanthroline: A heterocyclic compound similar to terpyridine, used as a ligand in coordination chemistry.

2,2’6’,2’'-Terpyridine: The parent compound of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid, lacking the carboxylic acid groups.

Uniqueness:

Functional Groups: The presence of carboxylic acid groups in [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid enhances its solubility and reactivity compared to its parent compound.

Coordination Ability: The additional coordination sites provided by the carboxylic acid groups allow for the formation of more diverse and stable metal complexes.

Applications: The unique properties of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid make it suitable for a wider range of applications, particularly in catalysis and drug development.

Activité Biologique

2,6-Dipyridin-2-ylpyridine-3,4-dicarboxylic acid, also known as [2,2':6',2'']-terpyridine-3',4'-dicarboxylic acid, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H11N3O4. Its structure features two pyridine rings and two carboxylic acid groups, which contribute to its reactivity and interaction with biological targets.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antimicrobial Activity

- Mechanism : The compound exhibits antimicrobial properties against various bacterial strains. It has been suggested that its dicarboxylic acid groups play a role in disrupting bacterial cell membranes.

- Case Study : A study highlighted the potential of pyridine derivatives in combating antibiotic-resistant bacteria, showcasing the relevance of compounds like this compound in modern therapeutics .

2. Antioxidant Properties

- Mechanism : The compound has shown the ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Research Findings : In vitro studies demonstrated that the compound stabilizes hypoxic inducible factor (HIF-1α), which is crucial for cellular responses to low oxygen levels and oxidative stress .

3. Neuroprotective Effects

- Mechanism : Evidence suggests that this compound may protect neuronal cells from damage caused by oxidative stress and inflammation.

- Research Findings : Investigations into related pyridine compounds have indicated neuroprotective effects that could extend to this compound .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Antioxidant | Free radical scavenging and HIF stabilization | |

| Neuroprotective | Protection against oxidative stress |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cell Membrane Interaction : The dicarboxylic acid groups facilitate interactions with lipid membranes, potentially leading to increased permeability and disruption in bacterial cells.

- HIF Pathway Modulation : By stabilizing HIF-1α, the compound enhances the expression of genes involved in cellular defense mechanisms against hypoxia and oxidative stress.

- Radical Scavenging : The structural features allow the compound to act as an effective antioxidant by neutralizing harmful free radicals.

Propriétés

IUPAC Name |

2,6-dipyridin-2-ylpyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4/c21-16(22)10-9-13(11-5-1-3-7-18-11)20-15(14(10)17(23)24)12-6-2-4-8-19-12/h1-9H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNSAWMGWRVKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(C(=C2)C(=O)O)C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376258 | |

| Record name | [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247058-03-3 | |

| Record name | [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.